![molecular formula C9H14O B13176472 Bicyclo[6.1.0]nonan-4-one](/img/structure/B13176472.png)
Bicyclo[6.1.0]nonan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[6.1.0]nonan-4-one is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. Its structure consists of a nine-membered ring fused with a smaller ring, creating a rigid and strained system. This compound is known for its stability and reactivity, making it a valuable scaffold in chemical biology and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[6.1.0]nonan-4-one typically involves the formation of the bicyclic structure through cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[6.1.0]nonan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Bicyclo[6.1.0]nonan-4-one has a wide range of applications in scientific research:
Chemistry: Used as a scaffold for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of bioorthogonal reactions, where it serves as a reactive handle for labeling biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of stable molecular probes and other industrial applications.
Mecanismo De Acción
The mechanism of action of Bicyclo[6.1.0]nonan-4-one involves its ability to participate in strain-promoted reactions due to its rigid and strained structure. This makes it highly reactive towards certain reagents, allowing it to form stable products under mild conditions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[6.1.0]non-4-yn-9-ylmethanol: A strained-alkyne scaffold used in chemical biology.
Bicyclo[4.3.0]nonene: Another bicyclic compound with different ring sizes and properties.
Bicyclo[3.3.1]nonane: A compound with a different ring fusion pattern and reactivity.
Uniqueness
Bicyclo[6.1.0]nonan-4-one is unique due to its specific ring structure, which imparts distinct reactivity and stability. Its ability to undergo strain-promoted reactions without the need for a catalyst makes it valuable in bioorthogonal chemistry and other applications.
Propiedades
Fórmula molecular |
C9H14O |
|---|---|
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
bicyclo[6.1.0]nonan-4-one |
InChI |
InChI=1S/C9H14O/c10-9-3-1-2-7-6-8(7)4-5-9/h7-8H,1-6H2 |
Clave InChI |
UDHNUIAVTOMCDR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC2CCC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


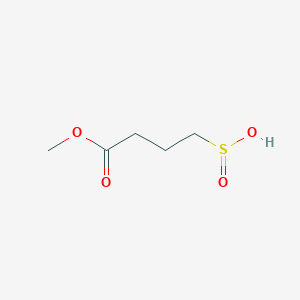
![Spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13176403.png)
![(1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol](/img/structure/B13176404.png)
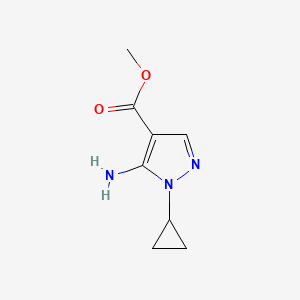
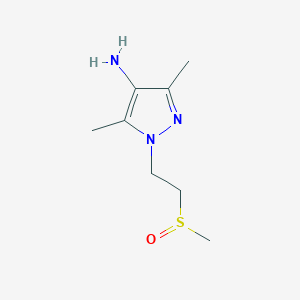

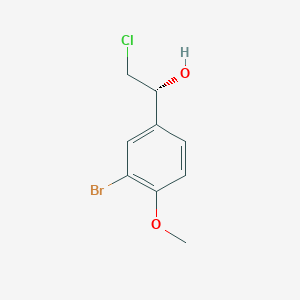
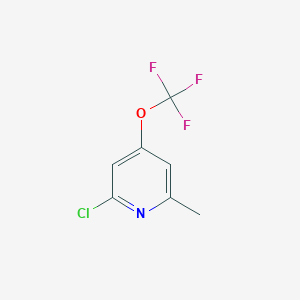
![7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-amine](/img/structure/B13176458.png)
![1-[(1H-Pyrazol-4-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13176461.png)



![6-Bromo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]](/img/structure/B13176490.png)
